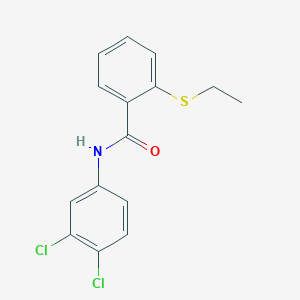

N-(3,4-dichlorophenyl)-2-(ethylthio)benzamide

Overview

Description

N-(3,4-dichlorophenyl)-2-(ethylthio)benzamide, also known as EPN, is a chemical compound that belongs to the family of organophosphate insecticides. EPN has been widely used in agriculture as a pesticide due to its high effectiveness against a broad range of insect pests. However, due to its toxic nature, the use of EPN has been restricted in many countries.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(ethylthio)benzamide has been extensively studied for its insecticidal properties and its potential use in pest control. Several studies have investigated the effectiveness of N-(3,4-dichlorophenyl)-2-(ethylthio)benzamide against various insect pests, including mosquitoes, cockroaches, and beetles. N-(3,4-dichlorophenyl)-2-(ethylthio)benzamide has been found to be highly effective in controlling these pests, making it a promising candidate for use in integrated pest management programs.

Mechanism of Action

N-(3,4-dichlorophenyl)-2-(ethylthio)benzamide acts as an acetylcholinesterase inhibitor in insects, leading to the accumulation of acetylcholine in the nervous system. This results in the disruption of normal nerve impulses, leading to paralysis and death of the insect. N-(3,4-dichlorophenyl)-2-(ethylthio)benzamide has a unique mode of action compared to other organophosphate insecticides, making it a valuable tool in pest control.

Biochemical and Physiological Effects:

N-(3,4-dichlorophenyl)-2-(ethylthio)benzamide exposure has been shown to cause several biochemical and physiological effects in insects. These include inhibition of acetylcholinesterase activity, disruption of neurotransmitter release, and changes in ion channel function. In addition, N-(3,4-dichlorophenyl)-2-(ethylthio)benzamide exposure can also lead to oxidative stress and damage to cellular membranes.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-2-(ethylthio)benzamide has several advantages for use in laboratory experiments. It is highly effective against a broad range of insect pests, making it a valuable tool for studying insect physiology and behavior. However, N-(3,4-dichlorophenyl)-2-(ethylthio)benzamide is also highly toxic and can pose a risk to researchers if proper safety precautions are not taken. In addition, the use of N-(3,4-dichlorophenyl)-2-(ethylthio)benzamide in laboratory experiments may not accurately reflect its effects in natural environments, leading to potential limitations in the interpretation of results.

Future Directions

There are several potential future directions for research on N-(3,4-dichlorophenyl)-2-(ethylthio)benzamide. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of N-(3,4-dichlorophenyl)-2-(ethylthio)benzamide. Another area of research is the investigation of N-(3,4-dichlorophenyl)-2-(ethylthio)benzamide's effects on non-target organisms, as well as its potential impact on the environment. Finally, there is a need for further research on the mechanism of action of N-(3,4-dichlorophenyl)-2-(ethylthio)benzamide and its potential use in developing new insecticides with improved properties.

Conclusion:

In conclusion, N-(3,4-dichlorophenyl)-2-(ethylthio)benzamide is a potent insecticide with a unique mode of action that has been extensively studied for its potential use in pest control. While its use has been restricted in many countries due to its toxic nature, N-(3,4-dichlorophenyl)-2-(ethylthio)benzamide remains a valuable tool for studying insect physiology and behavior. Further research is needed to fully understand its mechanism of action and potential impact on the environment, as well as to develop new formulations and delivery methods that can improve its efficacy and safety.

properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NOS/c1-2-20-14-6-4-3-5-11(14)15(19)18-10-7-8-12(16)13(17)9-10/h3-9H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDITUYGBDWXLCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-2-(ethylsulfanyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 2-[(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate](/img/structure/B4116397.png)

![N-(2,6-dimethylphenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4116421.png)

![4-[({[1-(4-sec-butylphenyl)propyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4116431.png)

![N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4116441.png)

![2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4116448.png)

![1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4116449.png)

![2-[2-(4-morpholinyl)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116453.png)

![2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4116471.png)

![N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea](/img/structure/B4116491.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B4116498.png)